molecular formula C19H23NO B5160183 3-methyl-1-(3-phenoxybenzyl)piperidine

3-methyl-1-(3-phenoxybenzyl)piperidine

Cat. No.: B5160183
M. Wt: 281.4 g/mol
InChI Key: VAWKTHGPQLDLLH-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-phenoxybenzyl)piperidine is a piperidine derivative characterized by a piperidine core substituted with a methyl group at the 3-position and a 3-phenoxybenzyl moiety at the 1-position. Piperidine derivatives are widely studied due to their versatility in drug discovery, particularly in central nervous system (CNS) therapeutics, owing to their ability to modulate neurotransmitter receptors like 5-HT4R (serotonin receptor subtype 4) . The compound’s structure enables dual pharmacophoric interactions: the piperidine ring serves as a basic scaffold for receptor binding, while the phenoxybenzyl group may enhance lipophilicity and target specificity .

Properties

IUPAC Name

3-methyl-1-[(3-phenoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-16-7-6-12-20(14-16)15-17-8-5-11-19(13-17)21-18-9-3-2-4-10-18/h2-5,8-11,13,16H,6-7,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWKTHGPQLDLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent modifications. Below is a comparison with key analogs:

Compound Substituents Key Structural Differences CAS Number Pharmacological Relevance
3-Methyl-1-(3-phenoxybenzyl)piperidine 3-methyl, 1-(3-phenoxybenzyl) Phenoxybenzyl group enhances aromatic interactions Not explicitly listed Potential 5-HT4R modulation
1-(3-Trifluoromethylbenzyl)piperidine 1-(3-trifluoromethylbenzyl) Electron-withdrawing CF₃ group increases stability 59507-40-3 Improved metabolic stability in drug candidates
3-(2-Methoxybenzyl)piperidine 3-(2-methoxybenzyl) Methoxy group alters electronic profile 420137-10-6 Unspecified CNS activity
N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide Complex amide and phenylethyl substituents Extended hydrophobic chain for membrane penetration Not listed Potential analgesic or anti-inflammatory activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents influence electron density, affecting metabolic stability and target affinity .

Pharmacological Activity Profiles

Piperidine derivatives exhibit diverse biological activities depending on substituent chemistry:

  • 5-HT4R Modulation: Compounds like RS67333 (a 5-HT4R agonist) share structural similarities with the target compound, where alkyl or aromatic spacers between the piperidine and pharmacophore minimally impact receptor affinity . This suggests that the 3-phenoxybenzyl group in 3-methyl-1-(3-phenoxybenzyl)piperidine could retain 5-HT4R activity while introducing antioxidant properties via the aromatic system .
  • Antimicrobial and Anticancer Activity : Derivatives with extended hydrophobic chains (e.g., N-phenylpropanamide analogs) show broader activity spectra, likely due to enhanced membrane permeability .

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